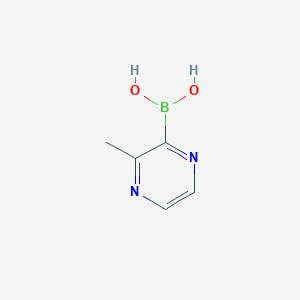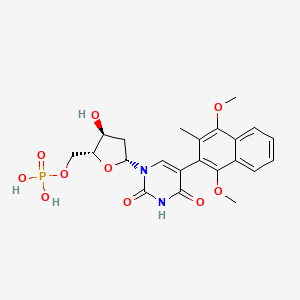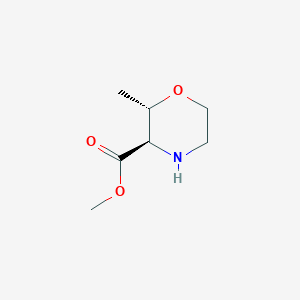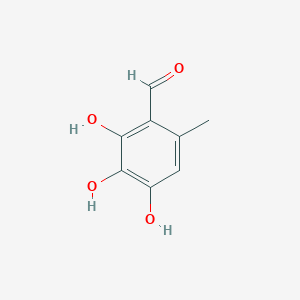
3-Ethylazetidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylazetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered ring with nitrogen as the heteroatom and a carboxylic acid group substituted on one of the ring carbon atoms This compound is a derivative of azetidine-2-carboxylic acid, with an ethyl group attached to the third carbon of the azetidine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethylazetidine-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the starting material can be an amino acid derivative, which undergoes cyclization to form the azetidine ring. The reaction conditions typically involve the use of strong bases or acids to facilitate the ring closure.
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the cyclization process. The choice of solvents, temperature, and pressure conditions are carefully controlled to achieve the desired product.
化学反应分析
Types of Reactions: 3-Ethylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The ethyl group or other substituents on the azetidine ring can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and catalysts are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
科学研究应用
3-Ethylazetidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.
Biology: The compound is used in studies related to protein folding and stability, as it can mimic proline in peptide chains.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to biologically active molecules.
Industry: It is utilized in the development of novel materials and catalysts for various industrial processes.
作用机制
The mechanism of action of 3-ethylazetidine-2-carboxylic acid involves its incorporation into peptide chains, where it can mimic the behavior of proline. This incorporation can affect protein folding and stability, leading to various biological effects. The compound interacts with molecular targets such as enzymes and receptors, influencing their activity and function.
相似化合物的比较
Azetidine-2-carboxylic acid: The parent compound with a similar structure but without the ethyl group.
Proline: A naturally occurring amino acid with a five-membered ring, structurally similar to azetidine derivatives.
Pyrrolidine-2-carboxylic acid: Another heterocyclic amino acid with a five-membered ring.
Uniqueness: 3-Ethylazetidine-2-carboxylic acid is unique due to the presence of the ethyl group, which imparts distinct chemical and biological properties
属性
分子式 |
C6H11NO2 |
|---|---|
分子量 |
129.16 g/mol |
IUPAC 名称 |
3-ethylazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-2-4-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) |
InChI 键 |
WIBJWJCHZIGABR-UHFFFAOYSA-N |
规范 SMILES |
CCC1CNC1C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Bis(4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methane](/img/structure/B12941580.png)


![[(2R)-morpholin-2-yl]methanamine](/img/structure/B12941596.png)




